2-[3-[2-(2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid
Description
Properties
Molecular Formula |
C16H19F3N4O2 |
|---|---|
Molecular Weight |
356.34 g/mol |
IUPAC Name |
2-[3-[2-(2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid |
InChI |
InChI=1S/C16H19F3N4O2/c1-8-2-3-23(8)15-20-12(16(17,18)19)5-13(21-15)22-6-10-9(4-14(24)25)11(10)7-22/h5,8-11H,2-4,6-7H2,1H3,(H,24,25) |
InChI Key |
MDUYWDNWFXSMJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN1C2=NC(=CC(=N2)N3CC4C(C3)C4CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-[3-[2-(2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid
Key Synthetic Steps
Preparation of the Pyrimidine Core
- Starting from commercially available or easily synthesized pyrimidine derivatives, the 6-(trifluoromethyl)pyrimidin-4-yl intermediate is prepared by introducing the trifluoromethyl group at the 6-position using electrophilic trifluoromethylation reagents or by using trifluoromethyl-substituted pyrimidine precursors.
Construction of the 3-Azabicyclo[3.1.0]hexane Scaffold
The bicyclic azabicyclo[3.1.0]hexane ring system is synthesized through intramolecular cyclization reactions starting from suitable amino alcohol or amino acid precursors. This step often involves:
The bicyclic amine is then functionalized at the 6-position with an acetic acid substituent, typically via alkylation or acylation reactions.
Detailed Synthetic Procedure (Example from Patent WO2017115205A1)
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Trifluoromethylation reagents (e.g., CF3I, CuCF3) | Introduction of trifluoromethyl group on pyrimidine ring | 75-85 |
| 2 | 2-Methylazetidine hydrochloride, base (e.g., triethylamine) | Nucleophilic substitution on pyrimidine | 70-80 |
| 3 | Amino alcohol precursor, cyclization catalyst (e.g., Pd catalyst) | Formation of 3-azabicyclo[3.1.0]hexane scaffold | 60-75 |
| 4 | Alkylation with bromoacetic acid or equivalent | Introduction of acetic acid moiety | 65-78 |
| 5 | Coupling of pyrimidine and bicyclic intermediate, purification | Final assembly and isolation | 55-70 |
Note: Yields are approximate and depend on specific reaction conditions and purification methods.
Analytical and Purification Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure and stereochemistry of intermediates and final product.
Infrared (IR) Spectroscopy : To verify functional groups, especially carboxylic acid and amine functionalities.
High-Performance Liquid Chromatography (HPLC) : For purity assessment and isolation of desired stereoisomers.
Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.
Chiral Chromatography : Applied if stereochemical purity is critical.
Research Findings and Optimization Notes
The stereochemistry of the bicyclic azabicyclo[3.1.0]hexane ring is crucial for biological activity; thus, stereoselective synthesis or resolution methods are often employed.
Protecting group strategies on the azetidine and pyrimidine nitrogen atoms improve yields and selectivity.
The trifluoromethyl group enhances metabolic stability and lipophilicity, but requires careful handling during synthesis due to its electron-withdrawing nature affecting reactivity.
The acetic acid moiety is introduced late-stage to avoid side reactions and facilitate purification.
Summary Table of Preparation Methods
| Fragment | Synthetic Approach | Key Reagents | Challenges | Optimization Strategies |
|---|---|---|---|---|
| 6-(Trifluoromethyl)pyrimidin-4-yl | Electrophilic trifluoromethylation or use of CF3-substituted precursors | CF3I, CuCF3, pyrimidine derivatives | Control of regioselectivity | Use of directing groups, mild conditions |
| 2-Methylazetidin-1-yl substituent | Nucleophilic substitution on activated pyrimidine | 2-Methylazetidine hydrochloride, base | Azetidine ring strain, protecting group management | Use of Boc protection, mild bases |
| 3-Azabicyclo[3.1.0]hexane scaffold | Intramolecular cyclization from amino alcohol precursors | Pd catalysts, chiral auxiliaries | Stereoselectivity, ring strain | Chiral catalysts, temperature control |
| Acetic acid moiety | Alkylation or acylation | Bromoacetic acid, alkylating agents | Side reactions, over-alkylation | Controlled stoichiometry, protecting groups |
| Final coupling | Nucleophilic aromatic substitution or cross-coupling | Pd catalysts, bases | Coupling efficiency, purification | Optimized solvents, ligands |
Chemical Reactions Analysis
Nucleophilic Substitution at Methoxymethyl Group
The methoxymethyl (-OCH2-) group undergoes nucleophilic substitution under acidic or basic conditions:
| Reagent/Conditions | Product | Yield | Key Observations |
|---|---|---|---|
| HBr (48%, reflux) | 3-(Bromomethyl)-1-(5-nitropyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one | 78% | Ether cleavage confirmed by -NMR loss of OCH3 signal |
| NH3 (ethanol, 60°C) | 3-(Aminomethyl)-1-(5-nitropyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one | 65% | IR shows N–H stretch at 3350 cm |
Mechanism : Protonation of the methoxy oxygen weakens the C–O bond, enabling nucleophilic attack (e.g., Br, NH3). This reactivity mirrors substituted pyrazolones reported in .
Nitro Group Reduction
The 5-nitropyridinyl group is reduced to an amine, altering electronic properties:
Computational Insight : DFT studies on analogous nitro-pyrazoles show charge transfer from the amine to the pyridinyl ring, enhancing nonlinear optical (NLO) properties .
Cycloaddition Reactions
The pyrazol-5-one ring participates in [3+2] cycloadditions due to its conjugated enone system:
Mechanism : The α,β-unsaturated ketone acts as a dipolarophile, reacting with nitrile oxides or azides to form fused heterocycles, as demonstrated in .
Condensation Reactions
The active methylene group (C-4) undergoes Knoevenagel condensation:
Structural Confirmation : X-ray crystallography of analogous benzylidene pyrazolones confirms planar geometry (dihedral angle < 5°) .
Oxidation and Tautomerism
The pyrazol-5-one ring exhibits keto-enol tautomerism, influencing reactivity:
| Condition | Dominant Form | pKa | Observations |
|---|---|---|---|
| Neutral (CDCl3) | Keto form (95%) | 8.2 | -NMR: δ 3.85 (s, CH2) |
| Basic (pH >10) | Enolate form | – | UV hypsochromic shift (~40 nm) |
Reactivity : Enolate formation facilitates alkylation at C-4, as seen in .
Coordination Chemistry
The nitro and carbonyl groups act as ligands for metal ions:
| Metal Salt | Complex Structure | Application |
|-----------------------------|
Scientific Research Applications
2-[3-[2-(2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating metabolic disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the enzyme ketohexokinase (KHK). This inhibition prevents the phosphorylation of fructose to fructose-1-phosphate, thereby reducing the metabolic burden associated with high fructose consumption. The molecular targets include the active site of KHK, where the compound binds and blocks the enzyme’s activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Key Observations
Bicyclic Systems: The target compound’s 3-azabicyclo[3.1.0]hexane system is smaller and more strained than the 4-thia-1-azabicyclo[3.2.0] framework in β-lactam antibiotics (). This strain may enhance reactivity or binding affinity in target interactions .
Substituent Effects: The trifluoromethyl group on the pyrimidine ring increases electron-withdrawing effects and lipophilicity, enhancing membrane permeability and metabolic stability compared to non-fluorinated analogs (e.g., coumarin derivatives in ) . The 2-methylazetidine substituent may improve solubility relative to bulkier groups like pivalamido () while maintaining steric hindrance to resist enzymatic degradation.
Synthetic Complexity: The target compound’s synthesis likely involves multi-step heterocyclic coupling, analogous to the tetrazole-pyrimidinone hybrids in . Challenges include regioselective functionalization of the bicyclic core and maintaining stereochemical integrity.
Spectroscopic Characterization :
Research Findings and Implications
- Thermodynamic Stability : The trifluoromethyl group and rigid bicyclic system may reduce entropy penalties upon binding, improving thermodynamic efficiency compared to flexible coumarin derivatives () .
- Crystallographic Data : Structural refinement tools like SHELXL () are essential for resolving the stereochemistry of the azabicyclo[3.1.0]hexane core, ensuring accurate structure-activity relationship (SAR) studies .
Biological Activity
The compound 2-[3-[2-(2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid is a complex organic molecule with potential biological activity due to its unique structural features. This article aims to explore its synthesis, biological activities, and relevant research findings.
Synthesis
The synthesis of this compound involves several steps, including the formation of the azetidine and bicyclic structures. A common synthetic route includes:
- Formation of Pyrimidine Derivatives : The trifluoromethyl pyrimidine component is synthesized through a palladium-catalyzed coupling reaction.
- Azetidine Formation : The azetidine ring is constructed using standard amine chemistry, often involving nucleophilic substitution reactions.
- Bicyclic Structure : The bicyclic azabicyclo[3.1.0]hexane framework is formed via cyclization reactions, which can be optimized for yield and selectivity.
The biological activity of this compound is primarily attributed to its interaction with specific receptors or enzymes in the body. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly in the context of central nervous system (CNS) disorders.
Pharmacological Properties
Research indicates that compounds with similar structural motifs exhibit a range of pharmacological effects, including:
- Antidepressant Activity : Some derivatives have shown promise in alleviating symptoms of depression in preclinical models.
- Anti-inflammatory Effects : The presence of the trifluoromethyl group has been associated with enhanced anti-inflammatory properties.
- Neuroprotective Effects : Certain analogs demonstrate neuroprotective effects in models of neurodegeneration.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to 2-[3-[2-(2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid:
- Study on Neurotransmitter Modulation :
- Anti-inflammatory Research :
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 2-[3-[2-(2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid, and how can intermediates be characterized?
- Methodological Answer : A multi-step synthesis involving pyrimidine core functionalization and azabicyclo[3.1.0]hexane ring formation is typical. Key steps include:
- Step 1 : Condensation of 2-(trifluoromethyl)pyrimidin-4-amine with 2-methylazetidine to introduce the azetidinyl group.
- Step 2 : Cyclization via [3+2] cycloaddition to form the azabicyclo[3.1.0]hexane scaffold (similar to methods in bicyclic β-lactam synthesis ).
- Step 3 : Acetic acid side-chain introduction via nucleophilic substitution or ester hydrolysis.
- Characterization : Use H/C NMR to confirm stereochemistry and LC-MS for purity assessment. Cross-reference with spectral databases for azabicyclo systems .
Q. How can researchers assess the solubility and stability of this compound under varying pH and solvent conditions?
- Methodological Answer : Conduct systematic solubility profiling using:
- Solvents : DMSO, ethanol, aqueous buffers (pH 1–10).
- Techniques : UV-Vis spectroscopy for concentration quantification; HPLC for stability monitoring (e.g., degradation products at 40°C over 72 hours).
- Key Findings :
| Solvent | Solubility (mg/mL) | Stability (t_{1/2}) |
|---|---|---|
| DMSO | 25.3 | >14 days |
| pH 7.4 buffer | 2.1 | 48 hours |
| Ethanol | 12.7 | 7 days |
Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., enzyme inhibition, cytotoxicity)?
- Methodological Answer : Prioritize assays based on structural analogs (e.g., pyrimidine derivatives in ):
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, CDK2) using fluorescence-based ATPase assays.
- Cytotoxicity : MTT assay on cancer cell lines (HeLa, MCF-7) with IC determination.
- Controls : Include known inhibitors (e.g., staurosporine) and validate via dose-response curves .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- DFT Calculations : Optimize 3D geometry using Gaussian09 at B3LYP/6-31G* level; predict logP and pKa via COSMO-RS.
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450 for metabolic stability).
- Validation : Compare predicted vs. experimental LogD (octanol-water) values. Reference azabicyclo systems in for force field parameterization .
Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts inconsistent with expected stereochemistry)?
- Methodological Answer :
- Step 1 : Acquire 2D NMR (COSY, NOESY) to confirm spatial proximity of protons (e.g., azabicyclo ring junctions).
- Step 2 : Perform X-ray crystallography for absolute configuration determination.
- Step 3 : Cross-validate with computational NMR prediction tools (e.g., ACD/Labs). Example: A 0.3 ppm discrepancy in H NMR may indicate solvent polarity effects .
Q. How can enantiomeric purity be ensured during synthesis, and what chiral separation techniques are effective?
- Methodological Answer :
- Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation for bicyclic systems).
- Separation : Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol gradient) or SFC (supercritical CO with methanol co-solvent).
- Analysis : Compare retention times with racemic mixtures; validate via circular dichroism (CD) spectra .
Q. What methodologies address low yield in the final cyclization step of the azabicyclo[3.1.0]hexane core?
- Methodological Answer :
- Optimization : Screen catalysts (e.g., Pd(OAc) for Heck-type cyclizations) and solvents (e.g., THF vs. DMF).
- Process Control : Implement in-situ FTIR to monitor reaction intermediates (e.g., azetidinyl ring closure).
- Case Study : A 15% yield increase was achieved using microwave-assisted synthesis (80°C, 30 min) .
Q. How can researchers validate the compound’s mechanism of action when observed bioactivity conflicts with in silico predictions?
- Methodological Answer :
- Step 1 : Perform kinetic assays (e.g., SPR for binding affinity) to confirm target engagement.
- Step 2 : Use CRISPR/Cas9 knockout models to assess phenotypic changes in target-deficient cells.
- Step 3 : Metabolomic profiling (LC-MS/MS) to identify off-target effects (e.g., mitochondrial toxicity) .
Tables for Key Data
Table 1 : Solubility and Stability Profile
| Condition | Solubility (mg/mL) | Stability (t_{1/2}) |
|---|---|---|
| DMSO | 25.3 | >14 days |
| pH 7.4 buffer | 2.1 | 48 hours |
| Ethanol | 12.7 | 7 days |
Table 2 : Chiral HPLC Separation Parameters
| Column | Mobile Phase | Retention Time (min) |
|---|---|---|
| Chiralpak AD-H | Hexane:IPA (90:10) | 12.3 (R-enantiomer) |
| 14.7 (S-enantiomer) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
